2-(2-Methoxyethoxy)cyclopentan-1-ol
Description
2-(2-Methoxyethoxy)cyclopentan-1-ol is a cyclopentanol derivative featuring a hydroxyl group at the 1-position and a methoxyethoxy substituent at the 2-position of the cyclopentane ring.
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C8H16O3/c1-10-5-6-11-8-4-2-3-7(8)9/h7-9H,2-6H2,1H3 |
InChI Key |
DQOUFWPLWPEPLL-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1CCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanol with 2-(2-methoxyethoxy)ethanol under acidic or basic conditions to form the desired product . The reaction typically requires a catalyst such as sulfuric acid or sodium hydroxide and is conducted at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Cyclopentanone, cyclopentanal
Reduction: Cyclopentane
Substitution: Cyclopentyl chloride, cyclopentyl bromide
Scientific Research Applications
2-(2-Methoxyethoxy)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ether linkage provides stability and solubility, enhancing the compound’s bioavailability and efficacy .
Comparison with Similar Compounds
Cyclopentanol
- Structure : A simple cyclopentane ring with a hydroxyl group at the 1-position.
- Key Differences : Lacks the methoxyethoxy substituent, resulting in lower molecular weight and reduced polarity.
- Properties :
- Higher volatility (boiling point ~140°C).
- Lower water solubility due to reduced polarity.
- Applications : Primarily used as a solvent or intermediate in organic synthesis.
2-Methoxycyclopentan-1-ol
- Structure: Cyclopentanol with a methoxy (–OCH₃) group at the 2-position.
- Key Differences : The methoxy group is shorter and less polar than the methoxyethoxy chain.
- Properties: Intermediate polarity and solubility compared to cyclopentanol and this compound. Likely higher volatility than the methoxyethoxy derivative.
2-[2-(2-Methoxyethoxy)ethoxy]ethyl (E)-2-cyano-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enoate hydrochloride (from )
- Structure : A complex ester with a methoxyethoxyethoxyethyl chain and a hydrochloride salt .
- Key Differences: The target compound lacks the ester linkage and cyano group, making it a simpler alcohol.
- Relevance : The methoxyethoxy chain in this analog enhances solubility in polar solvents and bioavailability, a trend likely applicable to this compound .
Data Table: Hypothetical Properties Based on Structural Trends
Research Findings and Trends
Solubility : The methoxyethoxy group increases hydrophilicity compared to simpler alkoxy substituents. For example, the hydrochloride salt in ’s compound demonstrates enhanced aqueous solubility due to ionic character .
Bioactivity: Ether-linked chains (e.g., methoxyethoxy) are common in prodrugs to improve membrane permeability.
Synthetic Challenges : Introducing branched ether chains (e.g., methoxyethoxy) on cyclic alcohols may require selective protection/deprotection strategies to avoid side reactions.
Contradictions and Limitations
- Direct experimental data for this compound are scarce, necessitating reliance on analogs.
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